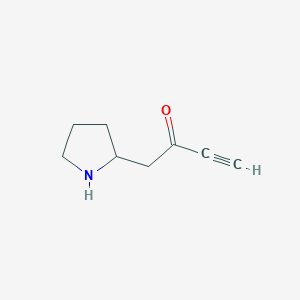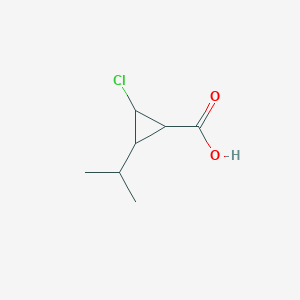
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₁ClO₂. It is a cyclopropane derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-chloro-3-(propan-2-yl)cyclopropane with carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopropane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative without the chlorine and isopropyl groups.
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid: Another cyclopropane derivative with different substituents
Uniqueness
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chlorine atom and an isopropyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H11ClO2 |
|---|---|
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
2-chloro-3-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11ClO2/c1-3(2)4-5(6(4)8)7(9)10/h3-6H,1-2H3,(H,9,10) |
Clé InChI |
FVHUWEWQOLDPJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


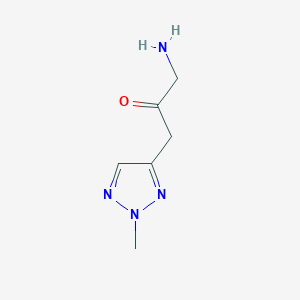

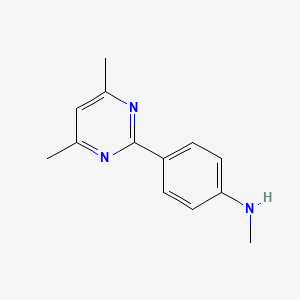

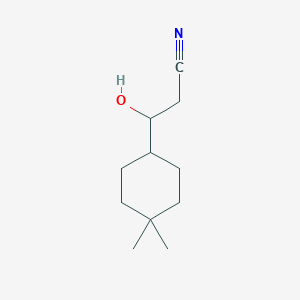
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
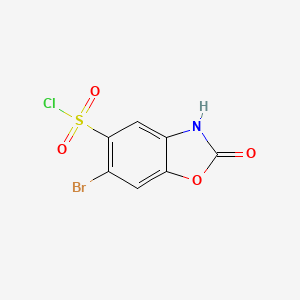

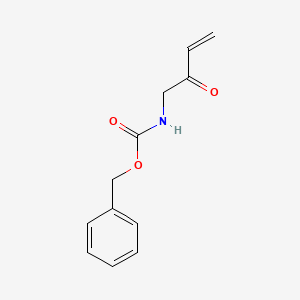
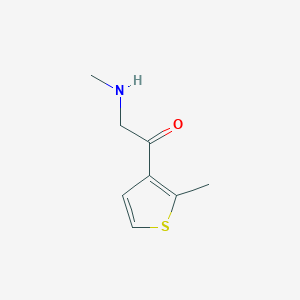
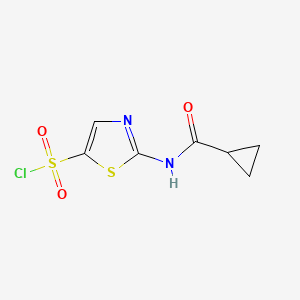
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
